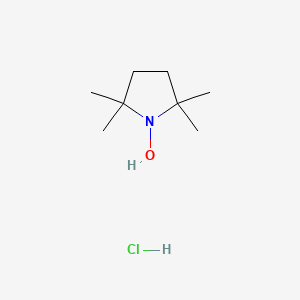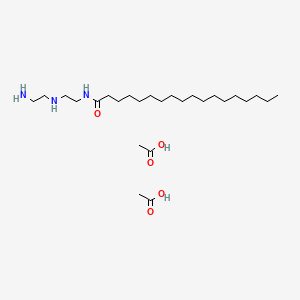
N-(2-((2-Aminoethyl)amino)ethyl)stearamide diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate is a complex organic compound with a molecular formula of C26H57N5O It is a derivative of octadecanamide, featuring an additional aminoethyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate typically involves the reaction of octadecanamide with ethylenediamine under controlled conditions. The reaction is carried out in the presence of an appropriate solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Octadecanamide+Ethylenediamine→Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Production of primary or secondary amines.
Substitution: Generation of various substituted amides or amines.
Scientific Research Applications
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cell signaling and as a component in biomolecular studies.
Medicine: Explored for its therapeutic potential, including its use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-
- Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
Uniqueness
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate is unique due to its specific structural features, such as the presence of both aminoethyl and acetate groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
85455-60-3 |
|---|---|
Molecular Formula |
C26H55N3O5 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
acetic acid;N-[2-(2-aminoethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H47N3O.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;2*1-2(3)4/h24H,2-21,23H2,1H3,(H,25,26);2*1H3,(H,3,4) |
InChI Key |
YUEABYFXTBPBMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
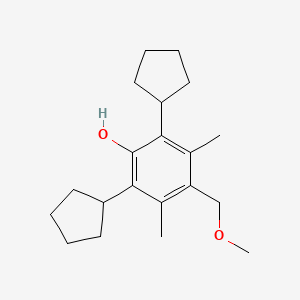
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
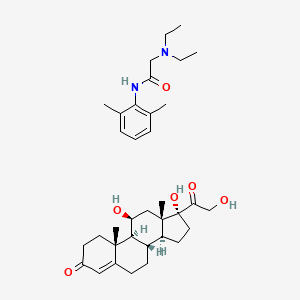
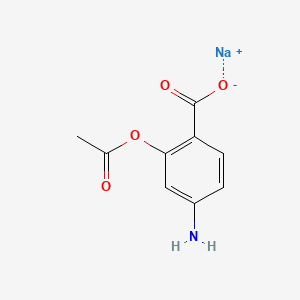
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)
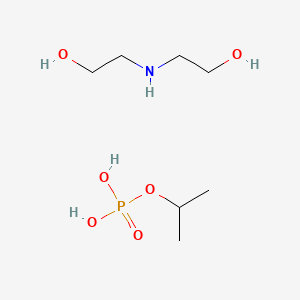

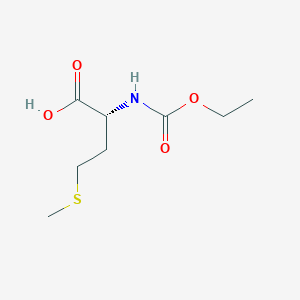
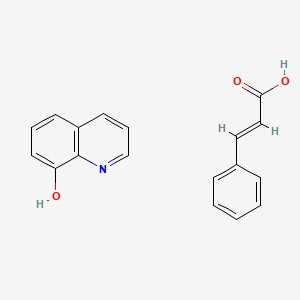
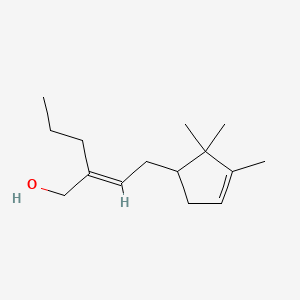
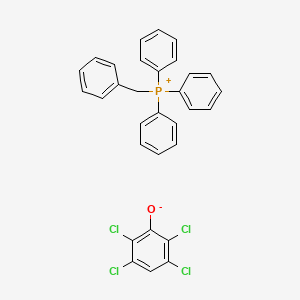
![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
